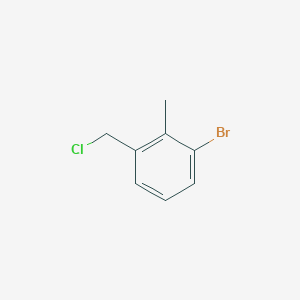

1-Bromo-3-(chloromethyl)-2-methylbenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-bromo-3-(chloromethyl)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLQMXTZTSXCJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261449-18-6 | |

| Record name | 1-bromo-3-(chloromethyl)-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromo 3 Chloromethyl 2 Methylbenzene

Regioselective Synthesis Strategies from Precursor Aromatic Systems

The construction of the 1-Bromo-3-(chloromethyl)-2-methylbenzene molecule can be approached by two primary retrosynthetic pathways: the bromination of a chloromethylated toluene (B28343) derivative or the chloromethylation of a brominated toluene derivative. Both routes present unique challenges in directing the incoming electrophile to the correct position on the aromatic ring due to the directing effects of the existing substituents.

The introduction of a bromine atom onto an aromatic ring is a classic electrophilic aromatic substitution reaction. The regiochemical outcome is governed by the electronic and steric properties of the substituents already present on the ring. In a precursor such as 1-(chloromethyl)-2-methylbenzene, the methyl group is an activating, ortho-, para-director, while the chloromethyl group is weakly deactivating and also an ortho-, para-director. Achieving bromination at the desired position (meta to the methyl group and meta to the chloromethyl group) is challenging against the strong directing influence of these groups to other positions.

Strategies to achieve specific bromination patterns often involve the use of different brominating agents and catalysts that can modulate reactivity and selectivity. organic-chemistry.org While common methods using Br₂ with a Lewis acid catalyst typically favor electronically preferred positions, specialized reagents can offer alternative selectivities. N-bromosuccinimide (NBS), often used for radical bromination at the benzylic position, can also be used for aromatic bromination under different conditions, sometimes offering different regioselectivity. mdpi.comnih.gov

Table 1: Comparison of Common Aromatic Bromination Reagents and Conditions

| Reagent/Catalyst | Typical Substrates | Key Characteristics | Selectivity Profile |

|---|---|---|---|

| Br₂ / FeBr₃ | Activated and deactivated arenes | Standard, highly reactive electrophilic substitution | Follows electronic directing effects (ortho/para for activating groups) |

| N-Bromosuccinimide (NBS) / H₂SO₄ | Deactivated arenes | Effective for compounds that are unreactive to Br₂/FeBr₃ | Can provide monobromination with high selectivity organic-chemistry.org |

| Tetrabutylammonium tribromide (TBATB) | Phenols, activated arenes | Mild reagent, offers high para-selectivity for certain substrates mdpi.com | Often favors the less sterically hindered para position |

This table presents generalized data for aromatic bromination; specific outcomes depend on the exact substrate and conditions.

Research findings indicate that for highly deactivated aromatic compounds, a combination of NBS in concentrated sulfuric acid provides a practical route for monobromination under mild conditions. organic-chemistry.org Furthermore, the use of acidic montmorillonite K-10 clay can accelerate bromination for less reactive substrates. organic-chemistry.org

The alternative synthetic route involves the chloromethylation of a brominated toluene precursor, such as 2-bromo-6-methyltoluene or a related isomer. The Blanc chloromethylation reaction, which typically employs formaldehyde, hydrogen chloride, and a Lewis acid catalyst, is the most common method for introducing a chloromethyl group onto an aromatic ring. researchgate.net The primary challenge is controlling the position of the incoming chloromethyl group, as both the bromo and methyl substituents are ortho-, para-directing.

The choice of catalyst is crucial in this process. While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to side reactions, including the formation of diarylmethane byproducts where two aromatic rings are linked by a methylene bridge. google.com Milder catalysts such as zinc chloride (ZnCl₂) or stannic chloride (SnCl₄) are often preferred to improve selectivity and minimize these secondary reactions. google.comgoogle.com

Phase-transfer catalysis (PTC) has emerged as a convenient and effective method for chloromethylation in aqueous media. researchgate.netphasetransfer.com Systems using catalysts like polyethylene glycol (PEG) or various quaternary ammonium (B1175870) salts can facilitate the reaction between the aqueous phase (containing formaldehyde and acid) and the organic phase (containing the aromatic substrate), often leading to good yields and simplified workup procedures. researchgate.netiosrjournals.org

Table 2: Catalyst Systems for Aromatic Chloromethylation

| Catalyst System | Reagents | Advantages | Potential Issues |

|---|---|---|---|

| Zinc Chloride (ZnCl₂) | Paraformaldehyde, HCl(g) | Effective, widely used, relatively mild Lewis acid researchgate.net | Requires significant quantities, potential for byproduct formation researchgate.net |

| Stannic Chloride (SnCl₄) | Paraformaldehyde, HCl(g) | Suitable Friedel-Crafts catalyst | Can promote cross-linking in polymeric substrates google.com |

| Sulfuric Acid / Acetic Acid | Paraformaldehyde, HCl(g) | Can serve as both catalyst and solvent system | Corrosive, can lead to sulfonation as a side reaction |

This table summarizes common chloromethylation systems. The optimal choice depends on the specific bromotoluene precursor and desired selectivity.

Halogen Exchange Transformations in the Preparation of Related Halogenated Methylbenzenes

Halogen exchange reactions provide a valuable method for synthesizing specific halogenated compounds from more readily available precursors. unacademy.com While not a primary method for constructing the aromatic core of this compound, it is a key strategy for modifying benzylic or aryl halides.

The Finkelstein reaction, for instance, allows for the conversion of an alkyl chloride or bromide into an alkyl iodide by treatment with sodium iodide in acetone (B3395972). unacademy.com A similar principle can be applied to convert a benzylic bromide into a benzylic chloride, although the equilibrium may be less favorable. Such transformations are typically nucleophilic substitution reactions where the relative reactivity of the benzylic position is crucial. societechimiquedefrance.fr

Selective halogen-metal exchange is another powerful tool. Reactions using organolithium reagents like n-butyllithium can selectively replace a bromine atom over a chlorine atom, especially at low temperatures. acs.org However, in molecules with both aryl and benzylic halides, the benzylic halogen is generally more reactive towards nucleophilic attack or metal exchange. acs.org

For the synthesis of related fluorinated compounds, the Swarts reaction, which uses metallic fluorides like AgF or SbF₃ to displace other halogens, is the method of choice. unacademy.com

Table 3: Overview of Halogen Exchange Reactions

| Reaction Name | Reagents | Transformation | Substrate |

|---|---|---|---|

| Finkelstein Reaction | NaI in Acetone | R-Cl / R-Br → R-I | Alkyl/Benzylic Halides unacademy.com |

| Swarts Reaction | AgF, Hg₂F₂, CoF₃, or SbF₃ | R-Cl / R-Br → R-F | Alkyl/Benzylic Halides unacademy.com |

| Phase-Transfer Catalysis | Aqueous NaBr, Quaternary Ammonium Salt | R-Cl → R-Br | Alkyl/Benzylic Halides societechimiquedefrance.fr |

This table illustrates common halogen exchange methodologies applicable to the synthesis of various halogenated organic compounds.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthetic Efficiency and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield of the desired isomer and minimizing the formation of impurities. Key parameters include temperature, reaction time, solvent, and the nature and concentration of the catalyst.

For benzylic halogenations, such as the Wohl-Ziegler reaction which uses NBS, the key to achieving monohalogenation is to maintain a low concentration of the halogen (Br₂) throughout the reaction. scientificupdate.comlibretexts.org This is often achieved by the slow addition of the reagent or by using radical initiators like light or benzoyl peroxide under controlled conditions. researchgate.netresearchgate.netchemistrysteps.com Continuous flow reactors are increasingly used to achieve precise control over reaction time and temperature, leading to higher yields and selectivity in benzylic brominations. researchgate.net

In chloromethylation, optimization focuses on suppressing the formation of diarylmethane and other polymeric byproducts. This is often achieved by:

Using Milder Catalysts: Switching from AlCl₃ to ZnCl₂ or using a phase-transfer catalyst can reduce the rate of intermolecular alkylation. google.comphasetransfer.com

Controlling Temperature: Lower reaction temperatures generally favor the desired chloromethylation over the subsequent, higher activation energy side reactions.

Molar Ratios: Adjusting the molar ratio of the aromatic substrate to the chloromethylating agents (formaldehyde and HCl) can influence the degree of substitution and product distribution. iosrjournals.org

Efficient Mixing: In biphasic systems, efficient stirring is crucial to ensure adequate contact between reactants, especially when an aqueous phase is present. google.com

Recent studies in phase-transfer catalyzed chloromethylation of xylenes have identified optimal molar ratios, catalyst concentrations, and temperatures to achieve high yields of mono- and di-chloromethylated products. iosrjournals.org For example, in the chloromethylation of m-xylene, an optimal molar ratio of formaldehyde to xylene of 2:1 at 80°C for 90 minutes was found to be effective. iosrjournals.org

Elucidation of Reactivity and Mechanistic Pathways of 1 Bromo 3 Chloromethyl 2 Methylbenzene

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group in 1-bromo-3-(chloromethyl)-2-methylbenzene is a primary benzylic halide. Such structures are known to be highly reactive towards nucleophilic substitution. researchgate.net The reactivity is enhanced by the adjacent benzene (B151609) ring, which can stabilize the transition state of the reaction.

Primary benzylic halides, such as the chloromethyl group in the title compound, predominantly react via an Sₙ2 (bimolecular nucleophilic substitution) pathway. researchgate.netnih.gov This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (in this case, the chloride ion) departs. researchgate.net

The Sₙ2 transition state for a benzylic halide involves a crowded arrangement with five groups around the central carbon atom. rsc.org However, the reaction is significantly accelerated compared to a typical primary alkyl halide due to the electronic effects of the adjacent aromatic ring. During the Sₙ2 reaction, the p-orbitals of the benzene ring can overlap with the p-orbital of the benzylic carbon in the transition state. This delocalization of electron density into the aromatic system provides substantial stabilization to the transition state, thereby lowering the activation energy and increasing the reaction rate. organic-chemistry.org

The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. researchgate.net Steric hindrance plays a crucial role; since the chloromethyl group is a primary halide, there is minimal steric hindrance to the backside attack of the nucleophile, favoring the Sₙ2 mechanism. organic-chemistry.orgresearchgate.net

The Sₙ2 reaction at the chloromethyl moiety of this compound can be carried out with a wide variety of nucleophiles. The strength of the nucleophile is a key factor in the success of the reaction. rsc.org Strong nucleophiles react more rapidly in Sₙ2 reactions. acs.org

A diverse range of products can be synthesized by reacting this compound with different nucleophiles. For instance, amines will yield the corresponding substituted benzylamines, alkoxides will form benzyl (B1604629) ethers, and thiolates will produce benzyl thioethers. The table below outlines the expected products from the reaction of this compound with various nucleophiles via an Sₙ2 mechanism.

| Nucleophile | Nucleophile Type | Expected Product |

| Hydroxide (OH⁻) | Strong | (3-Bromo-2-methylphenyl)methanol |

| Alkoxides (RO⁻) | Strong | 1-Bromo-3-(alkoxymethyl)-2-methylbenzene |

| Cyanide (CN⁻) | Strong | (3-Bromo-2-methylphenyl)acetonitrile |

| Azide (N₃⁻) | Strong | 1-(Azidomethyl)-3-bromo-2-methylbenzene |

| Thiolates (RS⁻) | Strong | 1-Bromo-2-methyl-3-((alkylthio)methyl)benzene |

| Amines (RNH₂) | Moderate | N-(3-Bromo-2-methylbenzyl)alkanamine |

| Water (H₂O) | Weak | (3-Bromo-2-methylphenyl)methanol |

| Alcohols (ROH) | Weak | 1-Bromo-3-(alkoxymethyl)-2-methylbenzene |

Limitations can arise with the use of bulky nucleophiles, which may be sterically hindered from approaching the electrophilic carbon. Furthermore, strongly basic nucleophiles can potentially lead to competing elimination reactions, although this is less common for primary halides with no β-hydrogens on the benzylic carbon. acs.org Weak nucleophiles, such as water or alcohols, will react much more slowly than their anionic counterparts (hydroxide and alkoxides). acs.org The choice of solvent is also critical; polar aprotic solvents like DMSO or acetone (B3395972) are known to enhance the rate of Sₙ2 reactions. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Bromide

The presence of an aryl bromide in this compound allows for a different set of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a new carbon-carbon bond between an organohalide and an organoboron compound. For this compound, the aryl bromide (C(sp²)-Br) is the reactive site for this transformation.

A key challenge and opportunity in the functionalization of this compound is the chemoselective reaction at one of the two halide positions. The C(sp²)-Br bond is generally more reactive in palladium-catalyzed oxidative addition steps than the C(sp³)-Cl bond of the benzylic chloride. nih.gov This difference in reactivity allows for the selective Suzuki-Miyaura coupling at the aryl bromide position while leaving the chloromethyl group intact.

Research has demonstrated that highly selective C(sp²)-C(sp²) cross-coupling of dihalogenated hydrocarbons containing both C(sp²)-Br and C(sp³)-Cl bonds can be achieved. nih.gov By carefully selecting the catalyst system, it is possible to exclusively form the biaryl product resulting from the reaction at the C(sp²)-Br bond. This orthogonal reactivity is crucial for the stepwise synthesis of complex molecules. acs.org

The choice of palladium catalyst and, particularly, the phosphine (B1218219) ligand is critical in controlling the efficiency and selectivity of the Suzuki-Miyaura coupling. For the selective coupling of the C(sp²)-Br bond in substrates containing a chloromethyl group, specific catalyst systems have been developed.

A study on the selective coupling of (chloromethyl)bromobenzenes with various arylboronic acids found that a catalyst system composed of Pd(OAc)₂ as the palladium source and PCy₃·HBF₄ (tricyclohexylphosphine tetrafluoroborate) as the ligand provides high selectivity for the C(sp²)-Br bond. nih.gov The use of a sterically hindered phosphine ligand like PCy₃ is thought to favor the oxidative addition at the more accessible aryl bromide site. The reaction proceeds efficiently in a toluene (B28343)/water solvent system with a base such as cesium carbonate (Cs₂CO₃). nih.gov

The following table presents data from a study on the Suzuki-Miyaura coupling of 1-bromo-3-(chloromethyl)benzene, a close structural analog of the title compound, with various arylboronic acids, showcasing the high yields and chemoselectivity achieved with the Pd(OAc)₂/PCy₃·HBF₄ system. nih.gov

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3'-(Chloromethyl)-[1,1'-biphenyl]-2-carbaldehyde | 91 |

| 2 | p-Tolylboronic acid | 3'-(Chloromethyl)-4-methyl-1,1'-biphenyl | 95 |

| 3 | m-Tolylboronic acid | 3'-(Chloromethyl)-3-methyl-1,1'-biphenyl | 93 |

| 4 | o-Tolylboronic acid | 3'-(Chloromethyl)-2-methyl-1,1'-biphenyl | 88 |

| 5 | 4-Methoxyphenylboronic acid | 3'-(Chloromethyl)-4-methoxy-1,1'-biphenyl | 92 |

| 6 | 4-Fluorophenylboronic acid | 3'-(Chloromethyl)-4-fluoro-1,1'-biphenyl | 85 |

| 7 | 3-Chlorophenylboronic acid | 3-Chloro-3'-(chloromethyl)-1,1'-biphenyl | 73 |

| 8 | 2-Naphthylboronic acid | 3-(Chloromethyl)-2'-naphthylbenzene | 90 |

Data adapted from a study on 1-bromo-3-(chloromethyl)benzene. nih.gov

The results indicate that neither the electronic properties nor the steric hindrance of the arylboronic acid significantly impacts the reaction efficiency, highlighting the robustness of this catalytic system for the chemoselective functionalization of the C(sp²)-Br bond. nih.gov The choice of ligand is paramount; less-hindered phosphines like PPh₃ have been shown in other systems to favor reaction at a C(sp³)-Br bond over a C(sp²)-Br bond, demonstrating that selectivity can be tuned by the steric and electronic properties of the ligand. researchgate.net

Exploration of Other Cross-Coupling Methodologies (e.g., Kumada, Negishi, Stille, Hiyama)

While the Suzuki coupling is a prevalent method for forming carbon-carbon bonds, other cross-coupling methodologies offer alternative pathways for the functionalization of this compound. These methods, including the Kumada, Negishi, Stille, and Hiyama couplings, each utilize different organometallic reagents and catalytic systems, providing a versatile toolkit for synthetic chemists.

The Kumada coupling employs a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes. For a substrate like this compound, a Kumada coupling would likely involve the reaction of an organomagnesium halide with the aryl bromide moiety. The choice of catalyst is crucial to prevent unwanted side reactions, such as the competing reaction at the benzylic chloride position.

The Negishi coupling utilizes an organozinc reagent, which is generally more tolerant of functional groups compared to Grignard reagents. nih.gov This methodology has been successfully applied to the synthesis of diarylmethanes through the cross-coupling of benzylzinc reagents with aryl halides. researchgate.net In the context of this compound, a Negishi coupling could be envisioned to proceed selectively at the C-Br bond, given the typically higher reactivity of aryl bromides over benzyl chlorides in such palladium-catalyzed reactions. nih.gov

The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org The reaction is known for its tolerance to a wide array of functional groups and the stability of the organostannane reagents. wikipedia.org For this compound, a Stille coupling would offer a mild and efficient route to introduce various organic substituents at the aromatic core.

The Hiyama coupling utilizes an organosilicon reagent, which is activated by a fluoride (B91410) source, typically a fluoride salt. This method is considered more environmentally benign due to the low toxicity of silicon byproducts. The reaction is catalyzed by palladium and can be applied to couple aryl, alkenyl, or alkyl groups.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. The selectivity of these reactions for the C(sp²)-Br bond over the C(sp³)-Cl bond in this compound is a critical aspect, which can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov

Table 1: Overview of Cross-Coupling Methodologies

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

|---|---|---|---|

| Kumada | Organomagnesium (Grignard) | Ni or Pd | High reactivity of the organometallic reagent. |

| Negishi | Organozinc | Ni or Pd | Good functional group tolerance. nih.gov |

| Stille | Organotin | Pd | Tolerant to a wide range of functional groups; stable reagents. wikipedia.org |

| Hiyama | Organosilicon | Pd | Environmentally benign; requires fluoride activation. |

Electrophilic Aromatic Substitution on the Brominated Methylbenzene Core

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) to introduce additional functional groups. libretexts.orgmasterorganicchemistry.commsu.edu The regioselectivity of these reactions is dictated by the directing effects of the three existing substituents: the bromo, chloromethyl, and methyl groups.

The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugative effects. The bromo group is a deactivating, ortho, para-director, with its electron-withdrawing inductive effect outweighing its electron-donating resonance effect. The chloromethyl group is a deactivating, meta-director due to the electron-withdrawing nature of the chlorine atom.

The interplay of these directing effects determines the position of the incoming electrophile. The most activated positions on the aromatic ring are ortho and para to the methyl group. However, the position para to the methyl group is already occupied by the bromo substituent. Therefore, the most likely positions for electrophilic attack are the carbons ortho to the methyl group. Of these, one is substituted with the chloromethyl group, and the other is adjacent to the bromo group. Steric hindrance from the existing substituents will also play a significant role in determining the final product distribution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edumasterorganicchemistry.com For instance, nitration with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the ring. Halogenation, such as bromination in the presence of a Lewis acid catalyst like FeBr₃, would add another bromine atom. libretexts.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Effect |

|---|---|---|

| -CH₃ (Methyl) | Activating | ortho, para |

| -Br (Bromo) | Deactivating | ortho, para |

| -CH₂Cl (Chloromethyl) | Deactivating | meta |

Transformations of the Methyl Substituent: Radical and Oxidative Pathways

The methyl group of this compound is susceptible to both radical and oxidative transformations. These reactions provide pathways to further functionalize the molecule at this position.

Radical Pathways: The benzylic protons of the methyl group can be abstracted to form a 2-methylbenzyl radical intermediate. ontosight.ai This radical is stabilized by resonance with the aromatic ring, making the benzylic position particularly reactive towards radical processes. khanacademy.org For example, free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator would selectively introduce a bromine atom at the methyl group, yielding a bis(bromomethyl) derivative.

Oxidative Pathways: The methyl group can be oxidized to a variety of functional groups, including an aldehyde, a carboxylic acid, or a benzyl alcohol, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will typically oxidize the methyl group to a carboxylic acid. Milder oxidizing agents can be used to achieve partial oxidation to the aldehyde or alcohol. The oxidation of substituted toluenes is a common transformation in organic synthesis. nih.govrsc.orgresearchgate.net For instance, the oxidation of 2-methylbenzyl alcohol to the corresponding aldehyde has been reported using various catalytic systems. nih.gov

Table 3: Potential Transformations of the Methyl Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS), radical initiator | -CH₂Br |

| Strong Oxidation | KMnO₄ or H₂CrO₄ | -COOH |

| Mild Oxidation | Various catalytic systems | -CHO or -CH₂OH |

Stereochemical Aspects and Regioselective Control in Complex Chemical Transformations

While this compound is an achiral molecule, stereochemical considerations become important in reactions that introduce a chiral center or in transformations involving diastereoselective processes.

Regioselective Control: In many of the reactions discussed, such as cross-coupling and electrophilic aromatic substitution, regioselectivity is a key challenge. The presence of multiple reactive sites (the C-Br bond, the C-Cl bond, and different positions on the aromatic ring) necessitates careful control of reaction conditions to achieve the desired outcome. For example, in palladium-catalyzed cross-coupling reactions, the selective reaction at the aryl bromide over the benzyl chloride is often achievable due to the generally higher reactivity of the C(sp²)-Br bond in oxidative addition. nih.gov

Stereochemical Aspects: Stereocenters can be introduced into the molecule, for instance, through nucleophilic substitution at the benzylic chloride. If a chiral nucleophile is used, a pair of diastereomers may be formed. Alternatively, if a prochiral nucleophile reacts, a racemic mixture of enantiomers could be produced, which might require resolution or asymmetric synthesis to obtain a single enantiomer. In more complex transformations where the molecule is incorporated into a larger, chiral scaffold, the existing substituents can influence the stereochemical outcome of subsequent reactions through steric or electronic effects. The principles of stereocontrol are fundamental in the synthesis of complex, biologically active molecules. acs.org

Strategic Applications in Complex Organic Molecule Synthesis

Construction of Diverse Biaryl Scaffolds and Derivatives

The synthesis of biaryl compounds, which are core structures in many pharmaceuticals, natural products, and functional materials, is a primary area where 1-Bromo-3-(chloromethyl)-2-methylbenzene demonstrates significant utility. The presence of the bromo group facilitates carbon-carbon bond formation through various cross-coupling reactions, while the chloromethyl group offers a handle for subsequent modifications.

A notable application of this compound is in the efficient synthesis of biphenyl oxazole derivatives. These structures are of interest due to their potential as enzyme inhibitors. The synthesis is a multi-step process that strategically utilizes both reactive sites of the starting material.

The process begins with an alkylation reaction where this compound is reacted with a substituted hydroxybenzaldehyde, such as 3-chloro-4-hydroxybenzaldehyde. This step forms an ether linkage via the chloromethyl group. The resulting intermediate, which still contains the bromo group, is then subjected to a borylation reaction using a reagent like bis(pinacolato)diboron in the presence of a palladium catalyst. This converts the bromo-substituted aryl into an arylboronate ester. The final key step is a Suzuki cross-coupling reaction, where the newly formed boronate ester is coupled with a bromo-phenyloxazole derivative to yield the target biphenyl oxazole system.

Table 1: Synthetic Pathway to Biphenyl Oxazole Derivatives

| Step | Reactants | Key Reagents/Catalysts | Product |

|---|---|---|---|

| 1. Alkylation | This compound, 3-chloro-4-hydroxybenzaldehyde | Base | 4-((3-bromo-2-methylbenzyl)oxy)-3-chlorobenzaldehyde |

| 2. Borylation | 4-((3-bromo-2-methylbenzyl)oxy)-3-chlorobenzaldehyde, Bis(pinacolato)diboron | Pd(dppf)Cl2, CH3COOK | 3-chloro-4-((2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)benzaldehyde |

| 3. Suzuki Coupling | Arylboronate ester from Step 2, (3-bromophenyl)isoxazole derivative | Palladium Catalyst, Base | Biphenyl oxazole derivative |

This table outlines a representative synthesis of biphenyl oxazole derivatives starting from this compound, as described in the literature.

The strategic placement of the bromo and chloromethyl groups allows for the divergent synthesis of a wide array of highly functionalized biaryl compounds. The bromo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids.

By reacting this compound with a variety of substituted arylboronic acids, a library of 3-(chloromethyl)-2-methyl-1,1'-biphenyl derivatives can be generated. The reaction conditions can be optimized to ensure high selectivity for the coupling at the C-Br bond, leaving the C-Cl bond of the chloromethyl group intact for further transformations. This approach allows for the introduction of diverse functionalities onto the second aromatic ring, leading to a range of biaryl compounds with tailored electronic and steric properties.

Table 2: Examples of Divergent Biaryl Synthesis via Suzuki Coupling

| Arylboronic Acid Partner | Resulting Biaryl Product |

|---|---|

| Phenylboronic acid | 3-(chloromethyl)-2-methyl-1,1'-biphenyl |

| m-Tolylboronic acid | 3'-(chloromethyl)-2-methyl-1,1'-biphenyl |

| (3-chlorophenyl)boronic acid | 3'-chloro-3-(chloromethyl)-2-methyl-1,1'-biphenyl |

This table illustrates the synthesis of various functionalized biaryl compounds through the selective coupling of the bromo-group on the parent compound with different arylboronic acids.

Role as a Key Intermediate in the Synthesis of Pharmaceutical and Agrochemical Precursors

Chloromethyl-substituted aromatic compounds are recognized as significant intermediates for producing a wide array of fine chemicals, including pharmaceuticals and agrochemicals. The biaryl motif, readily accessible from this compound, is a privileged structure in drug discovery. For instance, biaryl structures are central to PDE4 inhibitors used for treating inflammatory diseases and angiotensin receptor blockers for hypertension.

The utility of this compound lies in its ability to serve as a foundational scaffold. After the initial construction of the biaryl core via cross-coupling at the bromo-position, the chloromethyl group provides a reactive handle for introducing pharmacologically relevant functional groups. This can include the attachment of amines, imidazoles, or other heterocyclic systems through nucleophilic substitution, enabling the synthesis of complex molecules with potential therapeutic or pesticidal activity.

Utilization in Polymer Chemistry and Advanced Material Science for Tailored Properties

The reactive nature of this compound also extends its application into the realm of polymer chemistry and material science. Halogenated organic compounds, particularly those with benzylic halides like the chloromethyl group, are valuable monomers and modifying agents for polymers and other materials.

The chloromethyl group can participate in various polymerization reactions or be used to graft the molecule onto existing polymer backbones or material surfaces. The biaryl structures that can be synthesized from this precursor are known to impart desirable properties such as enhanced thermal stability, rigidity, and specific optical or electronic characteristics to materials. This makes this compound a potentially valuable building block for creating specialized polymers, organic light-emitting diode (OLED) materials, and other advanced functional materials.

Development of Multi-Component and One-Pot Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, waste reduction, and operational simplicity, with multi-component reactions (MCRs) and one-pot syntheses being at the forefront of this effort. These strategies involve combining multiple reactants in a single reaction vessel to form a complex product in a sequential and controlled manner, avoiding the need for isolating intermediates.

The distinct reactivity of the two halogenated sites on this compound makes it an excellent candidate for such advanced synthetic methodologies. It is conceivable to design a one-pot sequence where a palladium-catalyzed cross-coupling reaction first occurs selectively at the C-Br bond, followed by the introduction of a nucleophile to react with the chloromethyl group. This approach would streamline the synthesis of highly functionalized biaryl compounds, significantly improving efficiency and reducing the number of synthetic steps and purification procedures required.

Computational Chemistry and Theoretical Investigations on 1 Bromo 3 Chloromethyl 2 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties.

DFT calculations are instrumental in predicting the reactivity and regioselectivity of 1-bromo-3-(chloromethyl)-2-methylbenzene. By analyzing the distribution of electron density and the energies of various possible intermediates and transition states, researchers can forecast the most likely sites for electrophilic and nucleophilic attack. For instance, the presence of electron-withdrawing bromine and chlorine atoms, combined with the electron-donating methyl group, creates a nuanced electronic environment on the benzene (B151609) ring, influencing its susceptibility to substitution reactions.

Theoretical calculations can generate data on atomic charges and condensed Fukui functions, which help in quantifying the local reactivity of each atomic site within the molecule. This predictive modeling is crucial for designing synthetic routes and understanding the underlying factors that govern reaction outcomes.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical in determining the nature of chemical reactions.

For this compound, the HOMO is typically localized on the electron-rich aromatic ring, making it the primary site for electrophilic attack. Conversely, the LUMO is expected to be associated with the more electronegative atoms and the benzylic carbon of the chloromethyl group, indicating these as likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -0.5 |

| LUMO | -1.2 |

| HOMO | -7.8 |

| HOMO-1 | -8.5 |

Note: This data is illustrative and would be determined through specific DFT calculations.

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netwalisongo.ac.idresearchgate.net These maps are invaluable for predicting the sites of non-covalent interactions, as well as electrophilic and nucleophilic attacks.

In the MESP map of this compound, the regions around the bromine and chlorine atoms would exhibit a negative electrostatic potential due to their high electronegativity. The hydrogen atoms of the methyl and chloromethyl groups, along with the regions above and below the aromatic ring, would show a positive potential. This visual information corroborates the predictions made by FMO analysis and provides a more intuitive understanding of the molecule's reactive surface. researchgate.netwalisongo.ac.idresearchgate.net

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling allows for the detailed exploration of reaction pathways, including the identification of transition states and the calculation of activation energies. By mapping the potential energy surface of a reaction involving this compound, chemists can gain a step-by-step understanding of how reactants are converted into products.

Conformational Analysis and Investigation of Steric and Electronic Effects

The three-dimensional structure of a molecule plays a significant role in its reactivity. Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) and determining their relative energies.

The rotation around the single bond connecting the chloromethyl group to the benzene ring is a key conformational variable. Steric hindrance between the chloromethyl group and the adjacent methyl and bromo substituents will influence the preferred rotational conformation. Electronic effects, such as hyperconjugation, can also play a role in stabilizing certain conformers. Understanding the conformational landscape is crucial, as the reactivity of the molecule can be highly dependent on the accessibility of its reactive sites in the lowest energy conformations.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-Bromo-3-(chloromethyl)-2-methylbenzene, the proton spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the chloromethyl group, and the protons of the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the methyl group.

¹³C NMR Spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

While specific experimental data for this compound is not widely available in public spectral databases, theoretical predictions and analysis of similar structures allow for an estimation of the expected spectral features. For comparison, the related compound 1-Bromo-4-chloro-2-methylbenzene shows aromatic proton signals between δ 6.9 and 7.4 ppm and a methyl signal around δ 2.3 ppm. chemicalbook.com

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H | Aromatic (Ar-H) | ~7.0 - 7.5 | Doublet, Triplet | Three distinct signals for the three aromatic protons. |

| ¹H | Chloromethyl (-CH₂Cl) | ~4.5 - 4.8 | Singlet | Shifted downfield due to the adjacent chlorine atom. |

| ¹H | Methyl (-CH₃) | ~2.3 - 2.5 | Singlet | Typical range for a methyl group on a benzene ring. |

| ¹³C | Aromatic (C-Br) | ~120 - 125 | Singlet | Carbon atom directly bonded to bromine. |

| ¹³C | Aromatic (C-CH₂Cl) | ~135 - 140 | Singlet | Quaternary carbon attached to the chloromethyl group. |

| ¹³C | Aromatic (C-CH₃) | ~138 - 142 | Singlet | Quaternary carbon attached to the methyl group. |

| ¹³C | Aromatic (C-H) | ~125 - 132 | Singlet | Signals for the three unsubstituted aromatic carbons. |

| ¹³C | Chloromethyl (-CH₂Cl) | ~45 - 50 | Singlet | Carbon of the chloromethyl group. |

| ¹³C | Methyl (-CH₃) | ~18 - 23 | Singlet | Carbon of the methyl group. |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture.

The molecular formula for this compound is C₈H₈BrCl. The presence of bromine and chlorine, both of which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), results in a distinctive isotopic cluster for the molecular ion peak (M⁺). This pattern is a key signature for identifying halogenated compounds.

Upon ionization, the molecule fragments in a predictable manner. Common fragmentation pathways would include the loss of a chlorine atom (M-35/37), a bromine atom (M-79/81), or the entire chloromethyl group. The formation of a stable benzyl (B1604629) or tropylium-type cation is often a dominant pathway for substituted toluenes. For the related isomer 1-Bromo-3-(chloromethyl)benzene, the top peaks in its mass spectrum are observed at m/z 169 and 171, corresponding to the loss of the chlorine atom. nih.gov

Interactive Table: Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Significance |

| 218/220/222 | [C₈H₈BrCl]⁺ | Molecular ion (M⁺) peak cluster, showing isotopic patterns of Br and Cl. |

| 183/185 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 139 | [M - Br]⁺ | Loss of a bromine atom. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene (B28343) derivatives. |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific instrumentation used.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Key expected absorptions for this compound would include:

C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.

C-H stretching (aliphatic): From the methyl and chloromethyl groups, appearing just below 3000 cm⁻¹.

C=C stretching (aromatic): A series of peaks in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic ring and aliphatic groups. The pattern of the out-of-plane bending peaks in the 650-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

C-Cl stretching: Typically observed in the 600-800 cm⁻¹ region.

C-Br stretching: Usually found at lower wavenumbers, in the 500-600 cm⁻¹ region.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For instance, the C=C stretching of the aromatic ring often produces a strong Raman signal.

Spectra for the related compound 1-Bromo-3-(chloromethyl)benzene show characteristic aromatic and aliphatic C-H and C=C stretching frequencies. nih.gov

X-ray Crystallography for Precise Molecular and Crystal Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While this technique requires a suitable single crystal, it provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Although a crystal structure for this compound itself may not be reported, analysis of its derivatives or closely related compounds can offer valuable insights. For example, the crystal structure of 1,3-Bis(chloromethyl)benzene has been determined, revealing details about intermolecular interactions, such as chlorine-chlorine contacts, which influence the solid-state packing. This type of analysis helps in understanding how molecules organize themselves, which is crucial in materials science and drug design. The study of derivatives of this compound via X-ray crystallography would confirm the substitution pattern on the benzene ring and provide unambiguous proof of its molecular geometry.

常见问题

Q. Q1. What are the key considerations for synthesizing 1-Bromo-3-(chloromethyl)-2-methylbenzene with high purity?

To synthesize this compound, prioritize controlled halogenation and alkylation steps. For example, bromination of 3-(chloromethyl)-2-methylbenzene using Br₂ in the presence of FeBr₃ as a catalyst at 40–50°C can achieve regioselective substitution . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of di-substituted byproducts. Purity validation requires GC-MS (retention time ~12.3 min) and ¹H NMR (δ 4.6 ppm for –CH₂Cl, δ 2.4 ppm for –CH₃) .

Q. Q2. How can the stability of this compound under varying storage conditions be assessed?

Conduct accelerated degradation studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hrs. Monitor decomposition via TLC (Rf shift) or HPLC (peak area reduction >5% indicates instability) .

- Light sensitivity : Expose to UV light (254 nm) and analyze for bromine loss using XPS or halogen-specific microanalysis . Store in amber vials at –20°C under inert gas (Ar/N₂) to minimize degradation .

Advanced Research Questions

Q. Q3. How can conflicting regioselectivity data in electrophilic substitution reactions involving this compound be resolved?

Discrepancies in substitution patterns (e.g., bromine vs. chlorine migration) may arise from competing steric and electronic effects. Computational modeling (DFT at B3LYP/6-31G* level) can predict reactive sites by analyzing partial charges and frontier molecular orbitals . Experimentally, use isotopic labeling (e.g., deuterated analogs) to track substituent migration during reactions . Cross-validate with NOESY NMR to confirm spatial arrangements post-reaction .

Q. Q4. What methodologies are effective in studying the compound’s interactions with biological targets (e.g., enzymes)?

- Docking simulations : Use AutoDock Vina to predict binding affinities with cytochrome P450 isoforms (e.g., CYP2D6) based on halogen-bonding interactions .

- In vitro assays : Measure IC₅₀ values via fluorescence polarization (FP) for enzyme inhibition. For instance, incubate with human liver microsomes and monitor metabolite formation via LC-MS/MS .

- Structural analysis : Co-crystallize the compound with target proteins (e.g., kinases) and resolve structures via X-ray crystallography (2.0 Å resolution) to identify key binding residues .

Q. Q5. How can solvent effects influence the compound’s reactivity in cross-coupling reactions?

Solvent polarity and coordinating ability significantly impact Suzuki-Miyaura couplings. For example:

- Polar aprotic solvents (DMF, DMSO): Enhance oxidative addition rates but may promote Pd black formation. Use 10% Pd/C with TBAB (tetrabutylammonium bromide) to stabilize intermediates .

- Ether solvents (THF, dioxane): Favor transmetallation but require higher temperatures (80–100°C). Monitor reaction progress via in situ IR spectroscopy (C-Br stretch at 550 cm⁻¹ disappearance) .

Data Interpretation and Troubleshooting

Q. Q6. How to address inconsistent yields in nucleophilic substitution reactions using this compound?

Low yields (<50%) often stem from poor leaving-group activation or steric hindrance. Strategies:

- Activation : Add KI (1.2 eq) to facilitate bromide displacement via Finkelstein-like mechanisms .

- Steric mitigation : Use bulky bases (e.g., DBU) to deprotonate nucleophiles (e.g., amines) and enhance accessibility to the chloromethyl group .

- Kinetic analysis : Perform Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and identify rate-limiting steps .

Q. Q7. What analytical techniques are optimal for distinguishing positional isomers of this compound?

- NMR spectroscopy : Compare ¹³C NMR chemical shifts; the bromine-substituted carbon resonates at δ 110–120 ppm, while the chloromethyl carbon appears at δ 45–50 ppm .

- High-resolution MS : Exact mass analysis (e.g., m/z 227.9685 for C₈H₇BrCl⁺) distinguishes isomers with mass defects <5 ppm .

- X-ray diffraction : Resolve crystal structures to unambiguously assign substituent positions .

Safety and Handling Protocols

Q. Q8. What are the critical safety measures for handling this compound in aerobic conditions?

- Ventilation : Use fume hoods with >100 ft/min airflow to prevent inhalation of volatile degradation products (e.g., HBr) .

- Personal protective equipment (PPE) : Wear nitrile gloves (≥8 mil thickness) and ANSI-approved goggles to avoid dermal/ocular exposure .

- Spill management : Neutralize spills with 10% sodium thiosulfate solution to reduce bromine/chlorine toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。